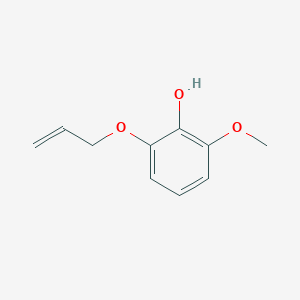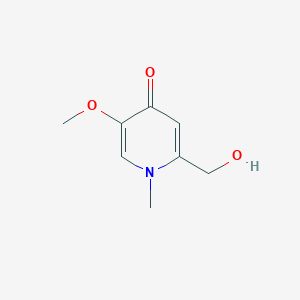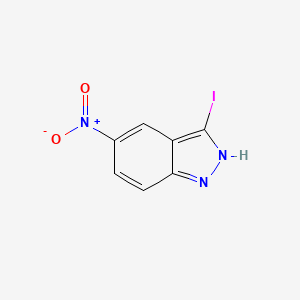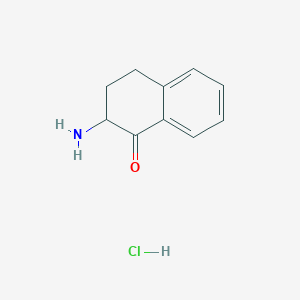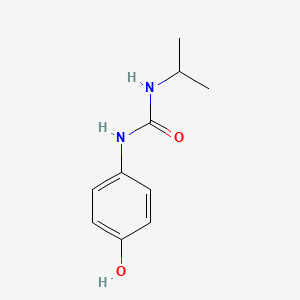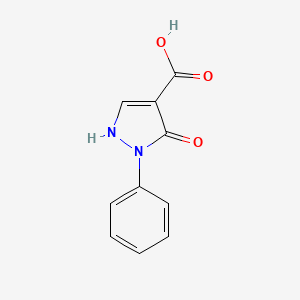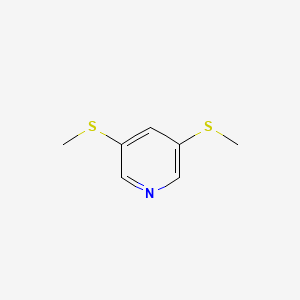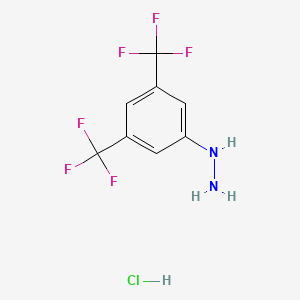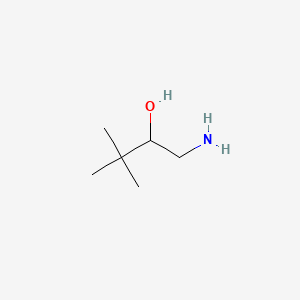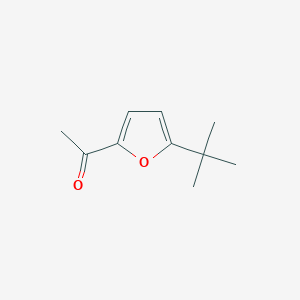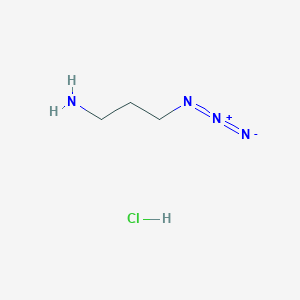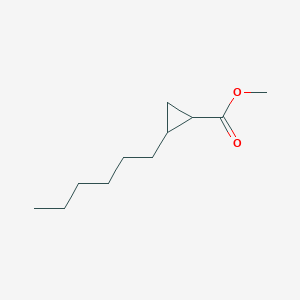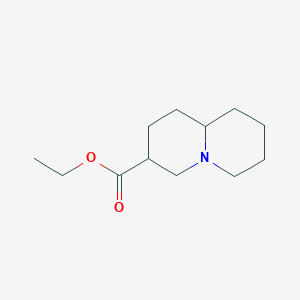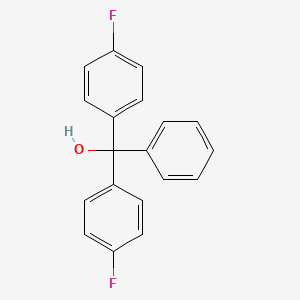
Bis(4-fluorophenyl)(phenyl)methanol
Overview
Description
Bis(4-fluorophenyl)(phenyl)methanol: is a chemical compound with the molecular formula C19H14F2O. It is a diphenylmethanol derivative where two of the phenyl groups are substituted with fluorine atoms at the para positions. This compound is known for its role as a building block in the synthesis of various pharmaceuticals, particularly antipsychotic drugs such as fluspirilene, pimozide, and penfluridol .
Mechanism of Action
Target of Action
Bis(4-fluorophenyl)(phenyl)methanol is a building block used in the synthesis of various compounds . It participates in nucleophilic substitution reactions, allowing for the introduction of the bis(4-fluorophenyl)methanol moiety into target molecules .
Mode of Action
The compound interacts with its targets through nucleophilic substitution reactions . This interaction allows the bis(4-fluorophenyl)methanol moiety to be introduced into the target molecules, altering their structure and function .
Biochemical Pathways
It is known to be used in the synthesis of antipsychotic drugs such as fluspirilene, pimozide, and penfluridol . These drugs typically work by blocking dopamine receptors in the brain, which can help to reduce symptoms of psychosis .
Result of Action
As a building block in drug synthesis, the molecular and cellular effects of this compound’s action would depend on the specific drug it is used to create . For example, in the case of antipsychotic drugs, the blocking of dopamine receptors can help to reduce symptoms of psychosis .
Biochemical Analysis
Biochemical Properties
Bis(4-fluorophenyl)(phenyl)methanol plays a significant role in biochemical reactions, particularly in the synthesis of aromatic polyethers through nucleophilic aromatic substitution . It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, this compound is involved in the degradation of flunarizine hydrochloride, a process mediated by specific enzymes . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes, enhancing the efficiency of biochemical reactions.
Cellular Effects
This compound exhibits notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . Additionally, this compound has been observed to impact cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It exerts its effects through binding interactions with specific enzymes and proteins, leading to enzyme inhibition or activation . For example, this compound can inhibit the activity of certain enzymes involved in the degradation of flunarizine hydrochloride, thereby modulating the metabolic pathways associated with this process . These binding interactions result in changes in gene expression, further influencing the biochemical processes within cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound play a crucial role in its long-term effects on cellular function. Studies have shown that this compound exhibits a half-life of approximately 1.039 days under specific conditions, indicating its potential for sustained biochemical activity . Additionally, the degradation products of this compound can further influence cellular processes, contributing to its overall temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to enhance metabolic activity and improve cellular function . At higher doses, this compound can exhibit toxic effects, leading to adverse outcomes such as cellular damage and disruption of metabolic pathways . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for specific biochemical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the degradation of flunarizine hydrochloride, a process mediated by specific enzymes . Additionally, this compound can influence metabolic flux by altering the levels of key metabolites within cells . These interactions contribute to the overall metabolic activity and efficiency of biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its interactions with binding proteins, which can modulate its localization and accumulation.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound is directed to particular compartments or organelles within cells through targeting signals and post-translational modifications . The subcellular localization of this compound plays a crucial role in its ability to modulate biochemical processes and interact with specific biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-fluorophenyl)(phenyl)methanol can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzophenone with phenylmagnesium bromide (Grignard reagent) in anhydrous ether, followed by hydrolysis to yield the desired product . The reaction conditions typically require low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Grignard reactions under controlled conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Bis(4-fluorophenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone, Bis(4-fluorophenyl)(phenyl)methanone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Bis(4-fluorophenyl)(phenyl)methanone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(4-fluorophenyl)(phenyl)methanol is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals .
Biology and Medicine: The compound is a key intermediate in the synthesis of antipsychotic drugs such as fluspirilene, pimozide, and penfluridol. These drugs are used to treat various psychiatric disorders, including schizophrenia and bipolar disorder .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins .
Comparison with Similar Compounds
Bis(4-fluorophenyl)methanol: A similar compound with two fluorine atoms at the para positions of the phenyl groups.
Bis(4-chlorophenyl)(phenyl)methanol: A compound where the fluorine atoms are replaced with chlorine atoms.
Bis(4-bromophenyl)(phenyl)methanol: A compound where the fluorine atoms are replaced with bromine atoms.
Uniqueness: Bis(4-fluorophenyl)(phenyl)methanol is unique due to the presence of fluorine atoms, which can significantly influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
bis(4-fluorophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2O/c20-17-10-6-15(7-11-17)19(22,14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLJEADIACXJQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503263 | |
| Record name | Bis(4-fluorophenyl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379-55-5 | |
| Record name | Bis(4-fluorophenyl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2-fluorophenyl)(4-fluorophenyl)-phenyl]carbinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

